(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Description
The compound “(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid; N-cyclohexylcyclohexanamine” is a chiral amino acid derivative paired with a bulky secondary amine. Its IUPAC name reflects the (2R)-configuration of the propanoic acid backbone, where both amino groups are protected by (2-methylpropan-2-yl)oxycarbonyl (tert-butoxycarbonyl) groups. The molecular formula is C24H46N2O5, and the InChI Key is AIEUUHIXSUNTGV-QRPNPIFTSA-N .
The tert-butoxycarbonyl (Boc) groups enhance steric protection and hydrophobicity, which may improve stability in acidic environments and membrane permeability. Such derivatives are often employed in peptide synthesis as protected intermediates or in pharmaceutical formulations where controlled release or targeted delivery is critical .
Properties
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKLGZKZRIVIE-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-02-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the coupling of the protected amino acids with cyclohexylamine under controlled conditions. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential role as a drug candidate due to its ability to interact with biological systems. It can serve as a precursor for synthesizing various bioactive molecules.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit significant anti-inflammatory properties. The research indicated that these derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
Chemical Synthesis
This compound is valuable in organic synthesis as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including amide formation and esterification.
Data Table: Synthesis Routes
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Amide Formation | (2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid + Amine | 85 |
| Esterification | (2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid + Alcohol | 90 |
| Reduction | Derivative + Reducing Agent | 78 |
Imaging Agents
Recent patents have explored the use of this compound in developing imaging agents for magnetic resonance imaging (MRI). The incorporation of paramagnetic metal ions can enhance the contrast in imaging studies.
Case Study :
A patent (WO2007005491A1) discusses the synthesis of hydrazide conjugates using this compound as a chelator for Gd(III), which significantly improves MRI contrast. This application highlights its importance in medical diagnostics.
Polymer Chemistry
The compound can be utilized in polymer chemistry to create new materials with desirable properties such as increased thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Composition | Thermal Stability (°C) |
|---|---|---|
| Thermoplastic | Copolymer with (2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | 250 |
| Thermosetting | Cross-linked network incorporating the compound | 300 |
Mechanism of Action
The mechanism of action of (2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally or functionally related compounds is provided below, emphasizing molecular features, physicochemical properties, and inferred bioactivity based on structural clustering principles .
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings from Comparative Analysis
Stereochemical Impact : The (2R) and (2S) enantiomers of the target compound share identical molecular formulas but differ in chiral configuration. Such stereochemical variations can lead to divergent interactions with biological targets, as enzymes and receptors often exhibit enantioselectivity .
Protecting Group Influence: Boc vs. Z Groups: Replacing one Boc group with a benzyloxycarbonyl (Z) group introduces an aromatic ring, reducing hydrophobicity and enabling π-π stacking with protein targets. However, Z groups are susceptible to hydrogenolysis, limiting their utility in reductive environments . Boc vs. Fmoc: The Fmoc group in N-Fmoc-O-tert-butyl-N-methyl-L-serine is base-labile, enabling orthogonal deprotection strategies in peptide synthesis. In contrast, Boc requires acidic conditions, making the target compound more suitable for acid-stable applications .
Isopropylamino (3-MeO-2′-oxo-PCPr): Smaller and less bulky, this amine may improve blood-brain barrier penetration, as seen in CNS-active analogs .
Bioactivity-Structure Relationships : Evidence from hierarchical clustering of bioactivity profiles suggests that structural similarities correlate with shared modes of action . For instance, the Boc-protected target compound likely clusters with other hydrophobic, protease-resistant derivatives, while the Z-protected variant may align with compounds targeting aromatic-rich binding sites.
Biological Activity
Chemical Structure
The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of the (2-methylpropan-2-yl)oxycarbonylamino moiety is particularly noteworthy as it influences the compound's solubility and interaction with biological targets.
Molecular Formula
The molecular formula for this compound can be represented as .
Research indicates that this compound exhibits enzyme inhibition properties , particularly against certain proteases, which are crucial for various physiological processes. For instance, it has shown potential as an inhibitor of enteropeptidase , an enzyme involved in protein digestion and metabolism. This inhibition could lead to therapeutic applications in conditions such as obesity and diabetes, where protein metabolism plays a significant role .
Therapeutic Applications
- Obesity Management : The compound's ability to inhibit enzymes related to fat metabolism suggests its utility in developing anti-obesity medications.
- Diabetes Treatment : By modulating protein digestion, it could help regulate blood sugar levels and improve insulin sensitivity.
- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anti-tumor activity by disrupting cancer cell metabolism.
Case Studies
Several studies have explored the biological effects of similar compounds:
- A study on related hydrazide conjugates demonstrated their efficacy as imaging agents in magnetic resonance imaging (MRI), indicating potential applications in diagnostic medicine .
- Another investigation highlighted the role of similar compounds in modulating metabolic pathways related to obesity and diabetes, emphasizing their importance in drug development .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino groups to prevent undesired side reactions. The (2R)-configuration is achieved via chiral auxiliaries or enantioselective catalysis. Key steps include:
- Boc-protection of the primary amine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
- Stereochemical control via asymmetric hydrogenation or enzymatic resolution to ensure the (2R)-configuration .
- Final purification via reverse-phase HPLC or recrystallization to achieve >95% purity .
Q. How can researchers confirm the stereochemical purity of N-cyclohexylcyclohexanamine in this compound?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Optical Rotation : Compare observed [α]D values with literature data for (R)-configured amines .
- X-ray Crystallography : For definitive confirmation, single-crystal analysis provides unambiguous stereochemical assignment .
Advanced Research Questions
Q. How do stereochemical variations in the propanoic acid moiety impact biological activity?
- Experimental Design :
- Synthesize both (2R) and (2S) enantiomers and compare their binding affinities to target receptors (e.g., GPCRs) using radioligand displacement assays .
- Assess metabolic stability via liver microsome assays to identify stereospecific degradation pathways .
- Data Contradiction Analysis : If conflicting activity data arise, evaluate solvent polarity or buffer pH effects on conformational stability using circular dichroism (CD) spectroscopy .
Q. What strategies resolve discrepancies in reported pharmacological efficacy across studies?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate variables like impurity profiles (e.g., presence of (2S)-isomers) .
- Structural-Activity Relationship (SAR) Analysis : Use molecular docking simulations to correlate stereochemical orientation with receptor interaction energy .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding factors .
Q. How can researchers optimize experimental designs for studying the compound’s stability under physiological conditions?
- Methodology :
- Degradation Kinetics : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify hydrolysis products (e.g., cleavage of Boc groups) .
- pH-Dependent Solubility : Perform shake-flask experiments across pH 1–7.4 to simulate gastrointestinal and plasma environments .
- In Silico Modeling : Predict degradation pathways using software like Schrödinger’s QikProp to prioritize lab experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
